2-Chlorophenyl isothiocyanate

Vue d'ensemble

Description

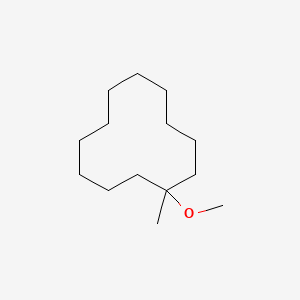

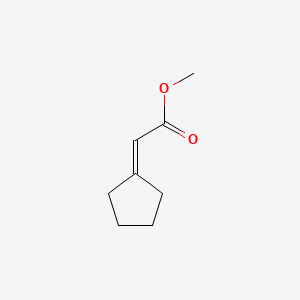

2-Chlorophenyl isothiocyanate is a chemical compound with the molecular formula C7H4ClNS . It is also referred to as isothiocyanic acid 2-chlorophenyl ester .

Synthesis Analysis

Isothiocyanates, including 2-Chlorophenyl isothiocyanate, can be synthesized from amines and phenyl isothiocyanate via a replacement reaction . This method involves the use of dimethylbenzene as a solvent and is carried out under the protection of nitrogen . The yields of some products could be more than 90% .Molecular Structure Analysis

The molecular weight of 2-Chlorophenyl isothiocyanate is 169.631 Da . Its structure can be represented by the SMILES stringClc1ccccc1N=C=S . Chemical Reactions Analysis

Isothiocyanates are considered to be the most biologically active degradation products of glucosinolates . They are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .Physical And Chemical Properties Analysis

2-Chlorophenyl isothiocyanate is a liquid at 20°C . It has a boiling point of 262°C and a specific gravity of 1.30 at 20/20°C . Its refractive index is 1.66 .Applications De Recherche Scientifique

Synthesis and Chemical Applications

2-Chlorophenyl isothiocyanate is a versatile starting material in various chemical reactions. It's used in the synthesis of a range of structurally and pharmaceutically interesting compounds. Zhang, Jia, Wang, and Fan (2011) demonstrated its use in an environmentally sustainable synthesis process to create 2-aminobenzothiazoles and 2-aminobenzoxazoles in water, highlighting its efficiency and eco-friendly aspects (Zhang, Jia, Wang, & Fan, 2011). Additionally, Baumann and Baxendale (2013) described a flow platform for efficient formation of isothiocyanates, underlining their importance as versatile starting materials in chemical synthesis (Baumann & Baxendale, 2013).

Antioxidant Activity

2-Chlorophenyl isothiocyanate has been involved in the synthesis of compounds with significant antioxidant activity. Reddy et al. (2015) synthesized a series of urea, thiourea, and selenourea derivatives with thiazole moieties, exhibiting potent antioxidant properties (Reddy, Srinivasulu, Peddanna, Apparao, & Ramesh, 2015).

Catalytic Applications

The role of 2-Chlorophenyl isothiocyanate in catalysis has been studied, particularly in the degradation of chlorophenols. Lin, Sopajaree, Jitjanesuwan, and Lu (2018) investigated its application in the photocatalytic degradation of 2-chlorophenol, demonstrating its potential in environmental applications (Lin, Sopajaree, Jitjanesuwan, & Lu, 2018).

Pharmaceutical Synthesis

2-Chlorophenyl isothiocyanate has been used in the synthesis of pharmaceutical compounds. For instance, Tilley, Ramuz, Hefti, and Gerold (1980) used it to create compounds with potential antihypertensive effects, although the specific compound synthesized in this study was found to be inactive as an antihypertensive agent (Tilley, Ramuz, Hefti, & Gerold, 1980).

Antimicrobial Activity

Isothiocyanates, including those derived from 2-Chlorophenyl isothiocyanate, have been evaluated for their antimicrobial activity. Dias, Aires, and Saavedra (2014) investigated the antimicrobial activity of purified isothiocyanates against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential in fighting bacterial infections (Dias, Aires, & Saavedra, 2014).

Antifungal and Antibacterial Applications

The compound's derivatives have been studied for their antifungal and antibacterial properties. Tang et al. (2018) synthesized p-aromatic isothiocyanates and tested their activity against plant pathogenic fungi and bacteria, showing promising results in controlling certain pathogens (Tang, Niu, Wang, Huo, Li, Luo, & Cao, 2018).

Safety and Hazards

2-Chlorophenyl isothiocyanate is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Mécanisme D'action

Target of Action

Isothiocyanates, a class of compounds to which 2-Chlorophenyl isothiocyanate belongs, are known to interact with a variety of biological targets, including enzymes and transcription factors . .

Mode of Action

Isothiocyanates, in general, are known to interact with their targets through their –N=C=S functional group . They can bind to cysteine residues in their protein targets, initiating various molecular processes . The exact interactions of 2-Chlorophenyl isothiocyanate with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

Isothiocyanates are known to modulate a large number of cancer-related targets or pathways, including the inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, and induction of apoptosis . The exact pathways affected by 2-Chlorophenyl isothiocyanate and their downstream effects need further investigation.

Result of Action

Isothiocyanates, in general, have been associated with anticarcinogenic, anti-inflammatory, and antioxidative properties . The specific effects of 2-Chlorophenyl isothiocyanate at the molecular and cellular levels need further exploration.

Action Environment

Environmental factors can influence the action, efficacy, and stability of isothiocyanates. Factors such as temperature, pH, and the presence of other compounds can affect the stability and reactivity of isothiocyanates . .

Propriétés

IUPAC Name |

1-chloro-2-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNS/c8-6-3-1-2-4-7(6)9-5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASSPOJBUMBXLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=C=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181827 | |

| Record name | 1-Chloro-2-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chlorophenyl isothiocyanate | |

CAS RN |

2740-81-0 | |

| Record name | Benzene, 1-chloro-2-isothiocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002740810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chlorophenyl Isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-Chlorophenyl Isothiocyanate react with benzhydrazide, and what is the significance of the resulting structure?

A1: 2-Chlorophenyl Isothiocyanate reacts with benzhydrazide to form 5-(2-Chlorophenyl)-4-phenyl-3,4-dihydro-2H-1,2,4-triazole-3-thione []. This reaction is significant because it yields a 1,2,4-triazole ring, a heterocyclic structure found in various bioactive compounds.

Q2: What insights about the synthesized compound's structure were obtained from the research?

A2: The research utilized X-ray crystallography to reveal that the triazole ring within the synthesized compound is planar []. Furthermore, it elucidated the spatial arrangement of the molecule, noting specific dihedral angles between the phenyl rings and the triazole ring, as well as between the two phenyl rings themselves []. These structural details are crucial for understanding the compound's potential interactions and properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

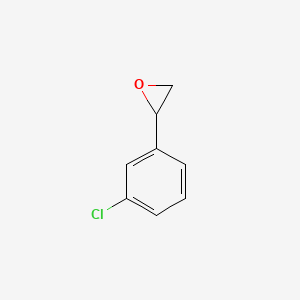

![8-Nitroimidazo[1,2-a]pyridine](/img/structure/B1581201.png)